Identification, Isolation, and Characterization of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol: A Comprehensive Technical Guide
Identification, Isolation, and Characterization of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol: A Comprehensive Technical Guide
Target Audience: Researchers, Phytochemists, and Drug Development Professionals Content Focus: Natural source identification, extraction methodologies, stereochemical elucidation, and pharmacological potential.
Executive Summary & Chemical Identity
The exploration of plant-derived polyacetylenes has yielded numerous bioactive scaffolds critical for modern drug discovery. Among these, (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (CAS No. 931114-98-6) stands out as a unique C10 polyacetylene[1]. Structurally, it features a highly conjugated diyne core flanked by terminal and internal double bonds, culminating in a chiral hydroxyl group at the C8 position[2].
The identification of this compound represents a significant milestone in phytochemistry, as it was one of the first natural polyacetylenes discovered to possess a chiral hydroxyl group, necessitating advanced stereochemical elucidation techniques[2]. This whitepaper details the authoritative protocols for its isolation, structural validation, and potential applications in pharmacological research.
Botanical Sourcing: Torricellia angulata var. intermedia
The primary natural source of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is the plant Torricellia angulata var. intermedia (Harms) Hu [2].
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Taxonomy & Distribution: Belonging to the Torricelliaceae (or historically Corniaceae) family, this plant is endemic to specific high-altitude regions in China, including the Guizhou, Yunnan, and Sichuan provinces, extending into the Himalayas[2].
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Ethnobotanical Significance: In traditional Chinese folk medicine, the root barks and leaves of this species have been utilized to treat bone fractures, tonsillitis, and asthma[2]. The discovery of polyacetylenoids and iridoid glycosides in its extract provides a molecular rationale for these traditional anti-inflammatory applications[3].
Phytochemical Extraction & Isolation Protocol
Polyacetylenes are notoriously unstable; their conjugated triple bonds make them highly susceptible to photo-oxidation, thermal degradation, and spontaneous polymerization. Therefore, the isolation protocol must be a self-validating system designed to minimize energy input and UV exposure.
Step-by-Step Methodology
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Biomass Preparation: Harvest the root barks or leaves of T. angulata var. intermedia. Air-dry the material strictly in the shade at ambient temperature to prevent UV-induced degradation. Pulverize into a coarse powder[2].
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Cold Maceration: Extract the pulverized biomass using 100% Methanol (MeOH) at room temperature for 72 hours in amber glass vessels.
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Causality: Heat-assisted extractions (e.g., Soxhlet) are explicitly avoided to preserve the integrity of the diyne system.
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Liquid-Liquid Partitioning: Concentrate the methanolic extract under reduced pressure at temperatures not exceeding 35°C. Suspend the resulting crude syrup in distilled water and partition sequentially with hexane, chloroform, and ethyl acetate.
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Causality: The target diol exhibits moderate polarity. While highly non-polar waxes partition into hexane, the polyacetylene concentrates in the chloroform and ethyl acetate fractions[4].
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Silica Gel Flash Chromatography: Subject the enriched chloroform fraction to column chromatography over silica gel (230–400 mesh). Elute using a step-gradient of hexane/ethyl acetate.
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Semi-Preparative HPLC Purification: Pool the polyacetylene-rich fractions (monitored via TLC with UV detection and H2SO4 charring) and purify via semi-preparative HPLC (C18 reverse-phase column) using an isocratic Acetonitrile/Water mobile phase to yield pure (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol[2].
Structural Elucidation & Absolute Configuration
While 1D and 2D NMR (HSQC, HMBC) easily establish the planar C10 backbone of the molecule, determining the absolute configuration of the flexible C8 chiral center requires chemical derivatization. Optical rotation alone is insufficient for unambiguous assignment[2].
The Modified Mosher's Method
To establish the (8S) configuration, researchers employ the modified Mosher's method, a self-validating stereochemical protocol[2]:
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Esterification: The purified diol is reacted separately with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) and (S)-(+)-MTPA-Cl in the presence of anhydrous pyridine.
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Mechanism of Action: This yields the (S)-MTPA and (R)-MTPA diastereomeric esters, respectively. The phenyl ring of the MTPA moiety exerts a predictable magnetic anisotropic shielding effect on the spatially adjacent protons of the polyacetylene chain.
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NMR Validation: By calculating the chemical shift differences ( Δδ=δS−δR ) from the 1 H NMR spectra, protons on one side of the chiral center show positive Δδ values, while those on the opposite side show negative values. This spatial map unambiguously confirms the (8S) absolute configuration[2].
Biosynthetic Pathway of Plant Polyacetylenes
The biosynthesis of plant polyacetylenoids is deeply tied to fatty acid metabolism. The pathway relies on highly specialized desaturase enzymes that introduce triple bonds into standard lipid precursors.
Biosynthetic pathway from Oleic Acid to C10 Polyacetylenes via Crepenynic Acid intermediates.
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Causality in Biosynthesis: The conversion of linoleic acid to crepenynic acid by acetylenase (a divergent Δ12-desaturase) is the critical commitment step. Subsequent β-oxidation cycles truncate the C18 chain down to C10, followed by terminal hydroxylation to yield the final diol.
Pharmacological Potential & Mechanism of Action
Terrestrial polyacetylenoids exhibit a pleiotropic profile of bioactivities, most notably anti-inflammatory and anti-tumor effects. The conjugated diyne system acts as a highly reactive electrophilic center capable of interacting with specific cellular targets, such as the alkylation of cysteine residues on pro-inflammatory transcription factors.
Proposed anti-inflammatory signaling pathway modulated by polyacetylene derivatives.
Quantitative Data Summaries
To facilitate rapid comparison for drug development professionals, the physicochemical parameters and isolation metrics are summarized below.
Table 1: Physicochemical Properties of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
| Parameter | Value / Description |
| CAS Number | 931114-98-6[1] |
| Molecular Formula | C10H10O2[1] |
| Molecular Weight | 162.19 g/mol [4] |
| IUPAC Name | (2E,8S)-deca-2,9-dien-4,6-diyne-1,8-diol[5] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6] |
| Stability | Vulnerable to degradation as an oil at RT; stable in crystalline form[2] |
Table 2: Standardized Extraction Yields (Representative Baseline)
| Extraction Phase | Material State | Approximate Yield |
| Initial Biomass | Dried root bark of T. angulata | 100% (Baseline) |
| Crude Methanol Extract | Viscous dark syrup | ~8.5% w/w |
| Chloroform Fraction | Enriched lipid/polyacetylene pool | ~1.2% w/w |
| Purified Compound | Isolated (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol | ~0.005% w/w |
References
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Zhang, Y., Pan, W.-D., Xu, B., & Liang, G. (2006). Two new naturally occurring optical polyacetylene compounds from Torricellia angulata var intermedia and the determination of their absolute configurations. Natural Product Research, 20(12), 1098-1104.[Link]
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Xie, Y., & Wang, X. (2023). Plant polyacetylenoids: Phytochemical, analytical and pharmacological updates. Arabian Journal of Chemistry, 16(5), 105137.[Link]
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NextSDS Database. (n.d.). (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol - Chemical Substance Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol Analytical Standards. Retrieved from[Link]
